molecular formula C16H23N3O4 B2583853 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894016-46-7

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2583853
CAS RN: 894016-46-7
M. Wt: 321.377
InChI Key: NVRDCUWMSCZXSB-UHFFFAOYSA-N
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Description

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Oxidative Procedures and Chemical Synthesis

  • Urea-Dihydroperoxypropane Derivatives have been utilized as terminal oxidants in various oxidative procedures, including epoxidation, sulfide oxidation, and oxidative amidation, showcasing their utility in chemical synthesis and organic transformations (Khosravi & Naserifar, 2019).

Antimicrobial Activity

  • N-Substituted Ureas have been synthesized and evaluated for their antimicrobial properties, indicating their potential in developing new antimicrobial agents (Reddy et al., 2003).

High-Energy Materials

  • Trinitropropan-Urea Derivatives have been explored for their potential as high energetic materials, indicating applications in explosives and propellants (Axthammer et al., 2016).

Organic Electronics and Polymerization

  • Urea in Polymer Synthesis shows promise in the development of novel components for cationic ring-opening polymerization, pointing to its role in creating new polymeric materials (Annby et al., 2001).

Metallo-Supramolecular Assemblies

  • Functionalized Pyridine Derivatives involving urea linkages have been utilized in the construction of metallo-supramolecular macrocycles, suggesting applications in molecular recognition and self-assembly (Troff et al., 2012).

Biofuel Production

  • Biofuel Engineering research indicates that engineered enzymes in pathways involving urea derivatives can enable the production of biofuels like 2-methylpropan-1-ol under anaerobic conditions, contributing to sustainable energy solutions (Bastian et al., 2011).

properties

IUPAC Name

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11-3-5-13(6-4-11)19-8-12(7-14(19)22)17-15(23)18-16(2,9-20)10-21/h3-6,12,20-21H,7-10H2,1-2H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDCUWMSCZXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

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